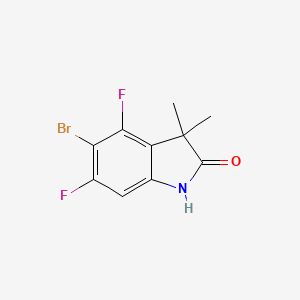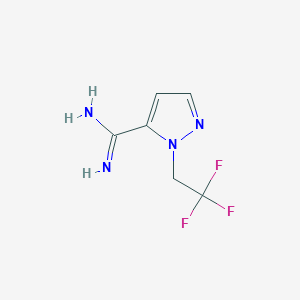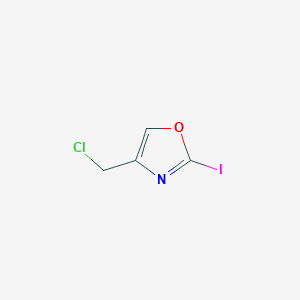
4-(Chloromethyl)-2-iodooxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2-iodooxazole: is a heterocyclic organic compound that features both chlorine and iodine substituents on an oxazole ring. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of halogen atoms makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-iodooxazole typically involves the halogenation of oxazole derivatives. One common method is the reaction of 2-iodooxazole with chloromethylating agents under controlled conditions. For instance, the reaction can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions: 4-(Chloromethyl)-2-iodooxazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions like Suzuki-Miyaura or Sonogashira couplings.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Formation of azido or thiol-substituted oxazoles.
Oxidation: Formation of oxazole-2-carboxylic acid derivatives.
Coupling Reactions: Formation of biaryl or alkyne-substituted oxazoles.
科学的研究の応用
Chemistry: 4-(Chloromethyl)-2-iodooxazole is used as an intermediate in the synthesis of more complex organic molecules. Its halogen substituents make it a versatile building block for various organic transformations.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
作用機序
The mechanism of action of 4-(Chloromethyl)-2-iodooxazole depends on its specific application. In nucleophilic substitution reactions, the chlorine atom is typically the reactive site, where nucleophiles attack and replace the chlorine. In coupling reactions, the iodine atom facilitates the formation of new carbon-carbon bonds through palladium-catalyzed processes.
類似化合物との比較
4-(Chloromethyl)-2-bromooxazole: Similar structure but with a bromine atom instead of iodine.
4-(Chloromethyl)-2-fluorooxazole: Contains a fluorine atom instead of iodine.
4-(Chloromethyl)-2-chlorooxazole: Both substituents are chlorine atoms.
Uniqueness: The presence of both chlorine and iodine in 4-(Chloromethyl)-2-iodooxazole makes it unique compared to its analogs. The iodine atom provides distinct reactivity, especially in coupling reactions, making it a valuable compound for synthetic chemists.
特性
分子式 |
C4H3ClINO |
|---|---|
分子量 |
243.43 g/mol |
IUPAC名 |
4-(chloromethyl)-2-iodo-1,3-oxazole |
InChI |
InChI=1S/C4H3ClINO/c5-1-3-2-8-4(6)7-3/h2H,1H2 |
InChIキー |
KRRCYLGGXUBOSO-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(O1)I)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


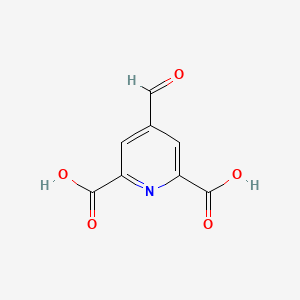
![Thiazolo[4,5-c]pyridin-4(5h)-one](/img/structure/B13135818.png)
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one](/img/structure/B13135833.png)
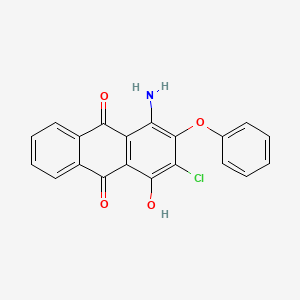

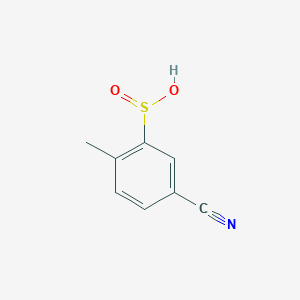
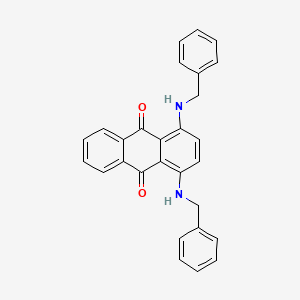
![(5,10-Didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13135855.png)

![2-[4-Carboxy-6-(4-carboxypyridin-2-yl)pyridin-2-yl]-6-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid](/img/structure/B13135864.png)

